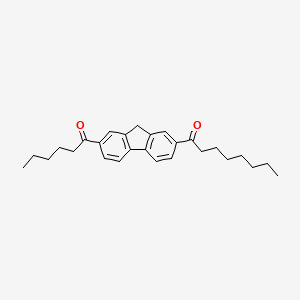
Methyl 3-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate is an organic compound with the molecular formula C13H26Si2. This compound is of interest due to its unique structure, which includes a cyclohexa-1,4-diene ring substituted with a trimethylsilyl group and a carboxylate ester. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate can be synthesized through several methods. One common approach involves the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method avoids over-reduction to the fully saturated ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce more saturated hydrocarbons.
Scientific Research Applications
Methyl 3-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific context of its use. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents, leading to the formation of new products.
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexadiene: An isomer of the compound with similar reactivity.
Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate: Another related compound with different functional groups.
Uniqueness
Methyl 3-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability characteristics. This makes it a valuable intermediate in organic synthesis and research applications.
Properties
CAS No. |
61518-42-1 |
|---|---|
Molecular Formula |
C11H18O2Si |
Molecular Weight |
210.34 g/mol |
IUPAC Name |
methyl 3-trimethylsilylcyclohexa-1,4-diene-1-carboxylate |
InChI |
InChI=1S/C11H18O2Si/c1-13-11(12)9-6-5-7-10(8-9)14(2,3)4/h5,7-8,10H,6H2,1-4H3 |
InChI Key |
NQUCHEFMTUURTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(C=CC1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(2-Benzyl-3-bromo-5-methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14579690.png)
![7-{3,5-Dihydroxy-2-[(2-oxoheptyl)sulfanyl]cyclopentyl}hept-5-enoic acid](/img/structure/B14579698.png)
![N-[2-Nitro-5-(2,4,6-trichlorophenoxy)phenyl]acetamide](/img/structure/B14579700.png)

![Methyl 2-[acetyl(phenyl)amino]benzoate](/img/structure/B14579707.png)
![3-(Anilinomethylidene)-1-oxaspiro[5.5]undecane-2,4-dione](/img/structure/B14579715.png)




![N-(4-Nitrophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14579755.png)



